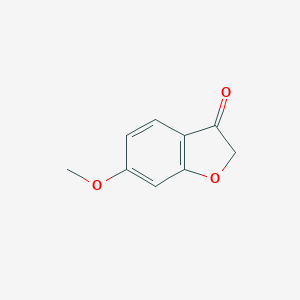
ヘキサフルオロケイ酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Hydroxyatomoxetine is a significant metabolite of atomoxetine, a selective norepinephrine reuptake inhibitor used primarily in the treatment of attention deficit hyperactivity disorder (ADHD). This compound is formed through the metabolic action of the enzyme cytochrome P450 2D6 (CYP2D6) on atomoxetine . It exhibits unique pharmacological properties, including sub-micromolar affinity for opioid receptors, acting as an antagonist at μ-opioid receptors and a partial agonist at κ-opioid receptors .
科学的研究の応用
4-Hydroxyatomoxetine has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving the metabolism of atomoxetine.
Biology: Investigated for its interactions with opioid receptors and its potential effects on neurotransmitter systems.
Medicine: Studied for its role in the pharmacokinetics and pharmacodynamics of atomoxetine, particularly in individuals with different CYP2D6 metabolic capabilities
Industry: Utilized in the development of new therapeutic agents targeting norepinephrine and opioid receptors.
作用機序
4-Hydroxyatomoxetine exerts its effects primarily through its interaction with opioid receptors. It acts as an antagonist at μ-opioid receptors and a partial agonist at κ-opioid receptors . These interactions influence neurotransmitter release and modulate pain perception and mood. Additionally, it retains some of the norepinephrine reuptake inhibition properties of its parent compound, atomoxetine .
Similar Compounds:
Atomoxetine: The parent compound, primarily used for ADHD treatment.
N-desmethylatomoxetine: Another metabolite of atomoxetine with different pharmacological properties.
Comparison: 4-Hydroxyatomoxetine is unique due to its dual action on opioid receptors and norepinephrine reuptake inhibition. Unlike atomoxetine, which primarily targets norepinephrine transporters, 4-Hydroxyatomoxetine also interacts with opioid receptors, providing a broader spectrum of pharmacological effects .
Safety and Hazards
将来の方向性
The fluorosilicic acid market is expected to register a CAGR of more than 6% during the forecast period, 2021-2026 . The major factor driving the market is the growing demand from the water treatment industry . The Asia-Pacific region represents the largest market and is also expected to be the fastest-growing market over the forecast period .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyatomoxetine involves the hydroxylation of atomoxetine. This process is primarily mediated by the enzyme cytochrome P450 2D6 (CYP2D6) . The reaction conditions typically involve the use of liver microsomes or recombinant enzymes to facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of 4-Hydroxyatomoxetine follows similar principles but on a larger scale. The process involves the use of bioreactors containing liver microsomes or recombinant CYP2D6 enzymes to achieve efficient conversion of atomoxetine to 4-Hydroxyatomoxetine .
化学反応の分析
Types of Reactions: 4-Hydroxyatomoxetine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of various oxidative metabolites.
Reduction: Although less common, reduction reactions can modify the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxidative metabolites.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with varying functional groups.
特性
| { "Design of the Synthesis Pathway": "Fluosilicic acid can be synthesized by reacting silica with hydrofluoric acid. The reaction is exothermic and produces fluosilicic acid and water.", "Starting Materials": [ "Silica (SiO2)", "Hydrofluoric acid (HF)" ], "Reaction": [ "Step 1: Mix silica and hydrofluoric acid in a reaction vessel.", "Step 2: Heat the mixture to a temperature of 100-150°C.", "Step 3: The reaction between silica and hydrofluoric acid produces fluosilicic acid and water.", "Step 4: Collect the fluosilicic acid by distillation or filtration." ] } | |
CAS番号 |
16961-83-4 |
分子式 |
F6Si.2H H2SiF6 F6H2Si H2SiF6 F6H2Si |
分子量 |
144.091 g/mol |
IUPAC名 |
hexafluorosilicon(2-);hydron |
InChI |
InChI=1S/F6Si/c1-7(2,3,4,5)6/q-2/p+2 |
InChIキー |
OHORFAFFMDIQRR-UHFFFAOYSA-P |
SMILES |
F.F.F[Si](F)(F)F |
正規SMILES |
[H+].[H+].F[Si-2](F)(F)(F)(F)F |
沸点 |
212 °F at 760 mmHg (water) approx. (USCG, 1999) |
密度 |
1.3 at 77 °F (approx.) (USCG, 1999) - Denser than water; will sink Relative density (water = 1): |
melting_point |
-4 °F (USCG, 1999) |
その他のCAS番号 |
16961-83-4 |
物理的記述 |
Fluorosilicic acid appears as a colorless fuming liquid with a penetrating pungent odor. Corrosive to metals and tissue. Both the fumes and very short contact with the liquid can cause severe and painful burns. Used in water fluoridation, in hardening cement and ceramics, as a wood preservative. Colorless liquid with a sour, pungent odor; [HSDB] Aqueous solution (<=35% fluorosilicic acid): Clear light yellow liquid; [Aldrich MSDS] FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR. |
ピクトグラム |
Corrosive |
溶解性 |
Solubility in water: miscible |
同義語 |
fluorosilicic acid hexafluorosilicic acid hydrofluorosilicic acid silicon hexafluoride dihydride |
製品の起源 |
United States |
Q & A
Q1: What is the primary industrial source of fluosilicic acid?
A1: Fluosilicic acid is primarily generated as a byproduct during the production of phosphoric acid and triple superphosphate (TSP) from phosphate rock. []
Q2: What are the main industrial applications of fluosilicic acid?
A2: Fluosilicic acid finds use in various industries:
- Water fluoridation: It serves as a fluoridation agent in drinking water to prevent tooth decay. []
- Fluoride production: It acts as a precursor for manufacturing other fluorine-containing compounds like sodium fluoride, aluminum fluoride, cryolite, and hydrofluoric acid. [, , , , , , ]
- Silicon tetrafluoride production: It is used to produce silicon tetrafluoride (SiF4), a key material for polysilicon manufacturing in the electronics industry. []
- Other applications: It is also employed in smaller quantities for tanning animal skins, etching glass and ceramics, oil well acidizing, wood preservation, and as a component in specialized paints and cleaning agents. []
Q3: How is fluosilicic acid utilized in the production of aluminum fluoride?
A3: Several methods utilize fluosilicic acid for aluminum fluoride production:
- Direct reaction with aluminum hydroxide: Fluosilicic acid reacts with aluminum hydroxide to yield aluminum fluoride. []
- Reaction with ammonia and aluminum hydroxide: This multi-step process involves reacting fluosilicic acid with ammonia, followed by a reaction with aluminum hydroxide to produce aluminum fluoride. []
- Ammonolysis and alkaline hydrolysis: Fluosilicic acid undergoes ammonolysis to produce ammonium fluoride, which then reacts with potassium hydroxide to form potassium fluoride, a precursor for aluminum fluoride. []
Q4: Can fluosilicic acid be used to produce anhydrous hydrogen fluoride?
A4: Yes, several methods have been developed to produce anhydrous hydrogen fluoride from fluosilicic acid:
- Reaction with sulfuric acid: Fluosilicic acid can be reacted with sulfuric acid to produce anhydrous hydrogen fluoride. [, ]
- Thermal decomposition of ammonium fluorosilicate: Ammonium fluorosilicate, synthesized from fluosilicic acid and ammonia, can be thermally decomposed to yield anhydrous hydrogen fluoride and silicon tetrafluoride. []
- Electrodialysis and distillation: Fluosilicic acid is pyrolyzed to produce silica and a dilute hydrogen fluoride solution. This solution undergoes electrodialysis to concentrate hydrogen fluoride, followed by distillation to obtain anhydrous hydrogen fluoride. []
Q5: How can fluosilicic acid be used to produce white carbon black?
A5: White carbon black, or silica, can be produced from fluosilicic acid through several methods:
- Reaction with ammonia: Fluosilicic acid reacts with ammonia to precipitate silica and form ammonium fluoride as a byproduct. [, , , , ]
- Reaction with ammonium hydrocarbonate: Fluosilicic acid reacts with ammonium hydrocarbonate, followed by a reaction with ammonium carbonate to produce high-purity silica. []
- Reaction with sodium sulfate and sodium hydroxide: This multi-step process involves reacting fluosilicic acid with sodium sulfate and then sodium hydroxide to precipitate silica. []
Q6: What are the environmental concerns associated with fluosilicic acid?
A6: Fluosilicic acid poses environmental risks due to its corrosive nature and potential for fluorine release. Improper handling and disposal can contaminate water sources and harm ecosystems. [, , ]
Q7: How can the environmental impact of fluosilicic acid be mitigated?
A7: Several strategies can minimize the environmental impact of fluosilicic acid:
- Recycling and utilization: Utilizing fluosilicic acid for producing valuable products like aluminum fluoride, sodium fluoride, cryolite, and white carbon black reduces its disposal and promotes resource efficiency. [, , , , ]
- Controlled emissions: Implementing stringent emission control measures during phosphate fertilizer production and fluosilicic acid handling minimizes its release into the environment. [, ]
- Treatment of wastewater: Treating wastewater streams containing fluosilicic acid before discharge into the environment is crucial to prevent contamination. [, ]
Q8: What is the molecular formula and weight of fluosilicic acid?
A8: The molecular formula of fluosilicic acid is H2SiF6. Its molecular weight is 144.09 g/mol. []
Q9: How does the concentration of fluosilicic acid affect its vapor pressure?
A9: The vapor pressure of fluosilicic acid is directly proportional to its concentration. Increasing the concentration leads to a higher vapor pressure. This relationship is important to consider during handling and storage to minimize the risk of volatile fluorine compound release. []
Q10: What are the challenges associated with the distillation of fluosilicic acid?
A10: Distilling fluosilicic acid is complex due to its tendency to decompose into hydrogen fluoride and silicon tetrafluoride at elevated temperatures. The ratio of these decomposition products varies depending on the concentration of the fluosilicic acid solution being distilled. []
Q11: What analytical methods are used to determine fluosilicic acid concentration?
A11: Common methods for quantifying fluosilicic acid include:
- Titration: Titration with a strong base like sodium hydroxide, often using a color indicator or pH meter, is a common method for determining fluosilicic acid concentration. [, ]
- UV-VIS Spectroscopy: This method relies on the absorbance of light by fluosilicic acid at specific wavelengths, allowing for quantitative analysis. []
Q12: How is the quality of fluosilicic acid controlled?
A12: Quality control measures for fluosilicic acid include:
- Monitoring production processes: Stringent control over parameters during phosphate fertilizer production ensures consistent fluosilicic acid quality. []
- Analytical testing: Regular analysis of fluosilicic acid samples verifies its concentration, purity, and the presence of any impurities. [, ]
- Traceability and documentation: Maintaining detailed records of production, handling, and analysis ensures traceability and accountability for quality assurance. []
Q13: What are some areas of ongoing research related to fluosilicic acid?
A13: Research on fluosilicic acid continues to explore:
- Improved production methods: Developing more efficient and environmentally friendly processes for producing high-purity fluosilicic acid is an ongoing area of research. [, , , ]
- Novel applications: Exploring new applications for fluosilicic acid in diverse fields beyond its traditional uses is of interest, such as in material science, catalysis, and chemical synthesis. [, , , ]
- Waste minimization and resource recovery: Developing innovative technologies and strategies for maximizing the utilization of fluosilicic acid and minimizing waste generation is a key research focus. [, , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



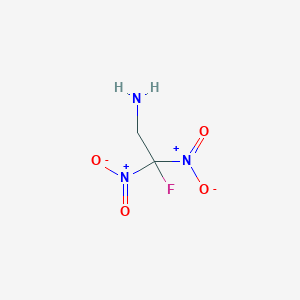
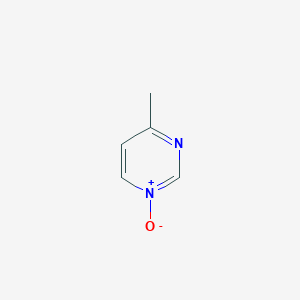
![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide](/img/structure/B96739.png)
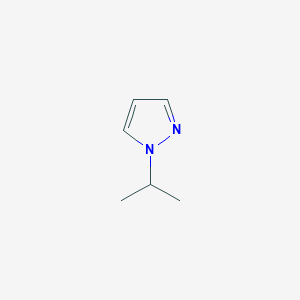

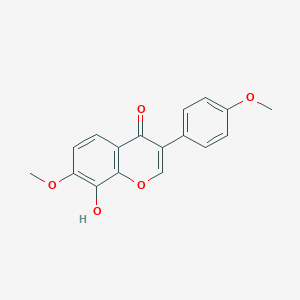
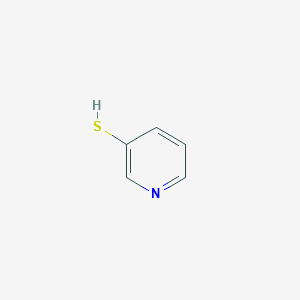


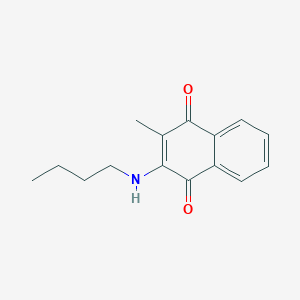

![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)
